molecular formula C12H18N2O2 B051252 3-(2-Morpholin-4-ylethoxy)aniline CAS No. 112677-72-2

3-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B051252
CAS No.: 112677-72-2
M. Wt: 222.28 g/mol
InChI Key: KFOWCFUJSYGZMB-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethoxy)aniline is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

3-(2-Morpholin-4-ylethoxy)aniline derivatives have been optimized as potent inhibitors of Src kinase activity. Studies have demonstrated increased inhibition of Src kinase activity and Src-mediated cell proliferation through the modification of these compounds. Such derivatives are considered promising for targeting cancerous cells due to their selective inhibition properties against Src over non-Src family kinases, showcasing potential in cancer treatment strategies (Boschelli et al., 2001).

Antimicrobial Activity

Research on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives has uncovered significant antimicrobial efficacy against various bacterial and fungal strains. These compounds have been synthesized and evaluated for their potential in treating infections, demonstrating notable activity in molecular docking studies as well (Subhash & Bhaskar, 2020).

Potential Anticancer Agents

Phthalocyanines substituted with 3-(2-Morpholin-4-ylethoxy)ethoxy groups have shown promising results as potential anticancer agents. Their interactions with DNA and inhibition of topoisomerase I enzyme suggest these compounds could be effective in cancer therapy through mechanisms such as DNA intercalation and photocleavage activities (Barut et al., 2016).

Synthesis and Evaluation for Medical Applications

Novel compounds containing morpholine/piperidine groups have been synthesized using s-triazine as a scaffold, showing higher activity against breast cancer cells compared to colon cancer cells. These findings highlight the potential for these compounds in developing therapeutic drugs for treating hormone receptor-positive breast cancer (Malebari et al., 2021).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWCFUJSYGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424560
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-72-2
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(3-nitro-phenoxy)-ethyl]-morpholine (4.0 g, 13 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (100 mL) was hydrogenated under 50 psi hydrogen for 23 hours. The mixture was filtered through Celite, and the filtrate was evaporated in vacuo, providing 3.0 g, in 86% yield; 1H NMR (CDCl3) δ 2.58 (t, J=4.7 Hz, 4H), 2.78 (t, J=5.8 Hz, 2H), 3.65 (br, 2H), 3.73 (t, J=4.7 Hz, 4H), 4.07 (t, J=5.8 Hz, 2H), 6.24-6.34 (m, 3H), 7.05 (t, J=8.1 Hz, 1H).
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Synthesis routes and methods II

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By the method of examples 2 and 3, 4-(2-chloroethyl)morpholine hydrochloride and 3-nitrophenol were converted into the title compound.
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Synthesis routes and methods III

Procedure details

To 36.01 g. of m-aminophenol dissolved in 325 ml. of N,N-dimethylformamide, 16.3 g. of 50% sodium hydride in oil was added. The reaction was stirred for 1 hour, until the effervescence stopped; then 57 g. of N-(2-chloroethyl)morpholine, from above, was added. After stirring overnight, the mixture was heated on a steam bath for 1/2 hr., then concentrated under vacuum. The residue was taken up in 300 ml. of 2N hydrochloric acid and washed twice with ether. After basifying with 10N sodium hydroxide, the product was extracted into ether, dried (magnesium sulfate), filtered through hydrous magnesium silicate and evaporated to a brown oil. Distillation gave 34.0 g. of a golden oil, b.p. 165°-180° C./0.45 mm.
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